Capsazepine
CAS No.: 138977-28-3
Cat. No.: VC0522611
Molecular Formula: C19H21ClN2O2S
Molecular Weight: 376.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138977-28-3 |
---|---|
Molecular Formula | C19H21ClN2O2S |
Molecular Weight | 376.9 g/mol |
IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide |
Standard InChI | InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25) |
Standard InChI Key | DRCMAZOSEIMCHM-UHFFFAOYSA-N |
Isomeric SMILES | C1CC2=CC(=C(C=C2CN(C1)C(=NCCC3=CC=C(C=C3)Cl)S)O)O |
SMILES | C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O |
Canonical SMILES | C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Capsazepine (IUPAC name: N-[2-(4-Chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carbothioamide) is a benzazepine derivative characterized by a constrained bicyclic framework. The molecule’s three distinct pharmacophoric regions—the aromatic A-ring, amide B-region, and hydrophobic C-side chain—dictate its interactions with TRP channels .
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁ClN₂O₂S |
Molecular Weight | 376.9 g/mol |
InChI Key | DRCMAZOSEIMCHM-UHFFFAOYSA-N |
X-ray Diffraction Data | Orthorhombic crystal system |
Conformational analysis reveals that agonist activity requires coplanar alignment of A- and B-regions, while antagonist behavior emerges when these regions adopt a near-orthogonal orientation . This structural plasticity explains capsazepine’s dual role as both a TRPV1 antagonist and TRPA1 desensitizer .
Pharmacological Profile and Mechanism of Action
TRPV1 Antagonism
As the first competitive TRPV1 antagonist identified, capsazepine inhibits capsaicin-induced calcium influx with an IC₅₀ of 420 nM in dorsal root ganglion (DRG) neurons . Schild plot analysis against resiniferatoxin (RTX) demonstrates competitive inhibition with apparent Kd values of 107–220 nM across multiple assay systems . Notably, capsazepine exhibits species-dependent efficacy, showing greater potency in human and guinea pig TRPV1 compared to rat isoforms .
TRPA1-Mediated Desensitization
Recent findings challenge the traditional view of capsazepine as a pure antagonist. Systemic administration (1–10 μM) induces calcium influx through TRPA1 channels, leading to profound nociceptor desensitization . This effect persists in TRPV1⁻/⁻ mice but is abolished in TRPA1⁻/⁻ models, revealing a novel therapeutic mechanism independent of TRPV1 blockade .
Off-Target Effects
Capsazepine’s pharmacological promiscuity includes:
-
Inhibition of voltage-gated calcium channels (IC₅₀ = 3–10 μM)
-
Antagonism of nicotinic acetylcholine receptors (α3β4 subtype)
-
Modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels
These polypharmacological properties complicate therapeutic applications but suggest potential for multitarget therapies.
Therapeutic Applications
Prostate Cancer
In xenograft models, capsazepine (1–5 mg/kg, 3×/week) reduces tumor volume by 40–60% through STAT3 pathway inhibition and protein tyrosine phosphatase ε upregulation . The compound synergizes with docetaxel, enhancing apoptosis in castration-resistant cells .
Breast Cancer
Capsazepine (5–10 mg/kg) delays cancer-induced bone pain in MDA-MB-231 models by inhibiting system xc− glutamate transporters . This effect correlates with reduced Fos protein expression in spinal cord dorsal horns .
Colitis
Rectal administration (0.1 mg/kg/day) in dextran sulfate sodium (DSS)-treated rats:
-
Reduces disease activity index (DAI) from 8.2 ± 0.3 to 3.1 ± 0.4
-
Normalizes colonic TNF-α levels (142 ± 18 pg/mL vs. 398 ± 45 pg/mL in controls)
Pancreatitis
Intraperitoneal capsazepine (10 mg/kg) attenuates cerulein-induced pancreatitis by:
Pain Management
Co-administration with morphine (2.5 mg/kg capsazepine + 5 mg/kg morphine) enhances antinociception in hot-plate tests (latency increase from 6.2 ± 0.8 s to 14.5 ± 1.1 s) . Chronic treatment delays morphine tolerance development and reduces withdrawal symptoms by 40–60% .
Clinical Challenges and Pharmacokinetics
Despite promising preclinical data, capsazepine faces significant translational barriers:
Parameter | Value | Limitation |
---|---|---|
Oral Bioavailability | <5% | Extensive first-pass metabolism |
Plasma t₁/₂ | 22 ± 3 min (rat) | Rapid clearance |
Brain Penetration | LogBB = -1.2 | Poor CNS exposure |
Efforts to develop analogs with improved pharmacokinetics focus on:
-
Thiourea replacement (e.g., sulfonamide derivatives)
Controversies and Unresolved Questions
Species-Specific Efficacy
The 30-fold potency difference between human and rat TRPV1 raises concerns about preclinical models . Guinea pig studies show consistent anti-hyperalgesic effects absent in rodents , suggesting that traditional rodent models may underestimate therapeutic potential.
TRPA1 vs. TRPV1 Contributions
While early colitis studies attributed capsazepine’s effects to TRPV1 inhibition , newer data implicate TRPA1 desensitization as the primary anti-inflammatory mechanism . This paradigm shift necessitates reevaluation of previous mechanistic interpretations.
Future Directions
Targeted Drug Delivery
Nanoformulations (e.g., PLGA nanoparticles) increase capsazepine’s colonic accumulation by 8-fold in rat models, potentially enabling localized treatment of inflammatory bowel disease .
Combination Therapies
Phase I trials exploring capsazepine-opioid coformulations aim to reduce morphine requirements by 40–50% while mitigating dependency risks .
Cancer Chemoprevention
Epidemiological data suggest capsaicin-rich diets correlate with reduced gastrointestinal cancer incidence . Capsazepine derivatives lacking TRPV1 agonist activity could provide chemoprotective benefits without nociceptive side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume